1-Isopropyl-3-methyl-5-phenylbiuret
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Overview
Description
1-Isopropyl-3-methyl-5-phenylbiuret is an organic compound with the molecular formula C12H17N3O2 It is a derivative of biuret, characterized by the presence of isopropyl, methyl, and phenyl groups attached to the biuret core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-3-methyl-5-phenylbiuret typically involves the reaction of appropriate isocyanates with amines. One common method includes the reaction of 1-isopropyl-3-methyl-5-phenylisocyanate with urea under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to 50°C, depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the isocyanate precursor, followed by its reaction with urea. The process parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3-methyl-5-phenylbiuret undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Isopropyl-3-methyl-5-phenylbiuret has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-methyl-5-phenylbiuret involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes, altering their activity, and affecting metabolic processes .
Comparison with Similar Compounds
- 1-Isopropyl-3-methyl-5-phenylurea
- 1-Isopropyl-3-methyl-5-phenylthiourea
- 1-Isopropyl-3-methyl-5-phenylguanidine
Comparison: 1-Isopropyl-3-methyl-5-phenylbiuret is unique due to the presence of the biuret core, which imparts distinct chemical properties compared to similar compounds like urea, thiourea, and guanidine derivatives.
Properties
CAS No. |
76267-24-8 |
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Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-carbamoyl-3-(2-methylphenyl)-1-propan-2-ylurea |
InChI |
InChI=1S/C12H17N3O2/c1-8(2)15(11(13)16)12(17)14-10-7-5-4-6-9(10)3/h4-8H,1-3H3,(H2,13,16)(H,14,17) |
InChI Key |
AHRCXISKLKKXRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(C(C)C)C(=O)N |
Origin of Product |
United States |
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